(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-[(2S)-butan-2-yl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIZBQWGMLASCM-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5s 5 1s Methylpropyl Morpholin 3 One
Retrosynthetic Strategies Towards the (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one Framework
A retrosynthetic analysis of this compound highlights several logical disconnections. The most direct approach involves breaking the heterocyclic ring at the amide (C3-N4) and ether (O1-C2) bonds. This two-bond disconnection leads back to a key chiral intermediate, (2S,3S)-2-amino-4-methyl-1-pentanol (L-isoleucinol), and a C2-acyl synthon such as a haloacetic acid derivative.
This primary retrosynthetic pathway is advantageous because it traces the molecule's chirality directly back to L-isoleucine, an inexpensive and enantiomerically pure starting material from the chiral pool. wikipedia.orgbaranlab.org The synthesis, therefore, becomes a matter of elaborating this natural precursor. An alternative disconnection could involve the C5-N4 bond, suggesting a cyclization between a chiral ethanolamine (B43304) derivative and a suitable three-carbon fragment derived from isoleucine. However, the former strategy is more convergent and common for this class of heterocycles.
Enantioselective and Diastereoselective Synthesis of this compound
Given the pre-existing chirality in the logical precursors, the main challenge lies in performing the synthetic transformations without racemization and with high diastereoselectivity during the ring-forming steps.
The chiral pool approach is the most practical and widely applied strategy for synthesizing compounds like this compound, where the stereochemistry matches that of a natural product. wikipedia.org L-isoleucine is the ideal starting material. The synthesis typically proceeds through a sequence involving the reduction of the amino acid to its corresponding amino alcohol, followed by N-alkylation and subsequent intramolecular cyclization. researchgate.net
A representative synthetic sequence would be:
Protection and Reduction: N-protection of L-isoleucine (e.g., as a Boc or Cbz derivative), followed by reduction of the carboxylic acid to a primary alcohol to yield N-protected L-isoleucinol.
N-Alkylation: The secondary amine of L-isoleucinol is alkylated with a 2-haloacetyl derivative, such as ethyl bromoacetate, under basic conditions. This forms the linear precursor containing all the necessary atoms for the morpholinone ring.
Deprotection and Cyclization: Removal of the N-protecting group (if present) followed by base- or acid-catalyzed intramolecular lactamization yields the target this compound. The cyclization proceeds by nucleophilic attack of the nitrogen atom on the ester carbonyl.
This method leverages the inherent chirality of the starting material, ensuring the correct absolute stereochemistry at both chiral centers. baranlab.orgresearchgate.net
While chiral pool synthesis is direct, asymmetric catalysis offers alternative routes, either by creating the chiral centers on a prochiral substrate or by facilitating a diastereoselective cyclization on a chiral substrate derived from isoleucine.
Organocatalysis provides powerful methods for the enantioselective construction of heterocyclic systems. researchgate.net Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed in the synthesis of C3-substituted morpholinones through a domino [4+2] heteroannulation followed by a rearrangement. acs.org For the synthesis of a C5-substituted morpholinone like the target compound, an organocatalyst could be used to control a diastereoselective cyclization.
For instance, a linear precursor derived from L-isoleucine could be cyclized in the presence of a chiral organocatalyst. The catalyst, such as a thiourea (B124793) or phosphine (B1218219) oxide derivative, could activate the ester carbonyl and organize the transition state to favor the formation of the desired cis-relationship between the substituent at C5 and the ring conformation, potentially leading to a higher diastereomeric ratio than in an uncatalyzed reaction. rsc.orgacs.org
Table 1: Examples of Organocatalysts in Asymmetric Heterocycle Synthesis
| Catalyst Type | Reaction | Substrates | Enantioselectivity/Diastereoselectivity | Ref |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Aza-Benzilic Ester Rearrangement | Arylglyoxals, 2-(Arylamino)ethan-1-ols | Up to 96% ee | acs.org |
| Spirocyclic Phosphoric Acid | 1,6-Conjugate Addition | para-Quinone methides, Indoles | Up to 97% ee | rsc.org |
| tert-Leucine-derived Thiourea | Anion-Binding Catalysis | Diazaheterocycles, Phosphites | Up to 95% ee | acs.org |
Transition metal catalysis offers efficient and atom-economical routes to substituted morpholines and related lactams. youtube.comyoutube.com Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols or alkynols is a powerful method for producing substituted morpholines with high levels of diastereoselectivity. rsc.org
A plausible strategy for synthesizing the target compound would involve preparing an N-tethered alkyne or allene (B1206475) from L-isoleucinol. Subsequent intramolecular cyclization catalyzed by a rhodium or palladium complex would proceed via hydroamination or other related pathways to form the morpholinone ring. rsc.org The choice of ligands on the metal center is crucial for controlling the stereochemical outcome of the cyclization. This approach is particularly effective for constructing highly substituted systems with excellent diastereoselectivity. rsc.org Asymmetric hydrogenation of an unsaturated lactam precursor using a chiral rhodium complex is another viable method. rsc.org
Table 2: Transition Metal Catalysts in Heterocycle Synthesis
| Catalyst/Ligand | Reaction Type | Substrates | Outcome | Ref |
|---|---|---|---|---|
| [Rh(cod)Cl]₂ / Ligand | Intramolecular Cyclization | Nitrogen-tethered allenols | Highly substituted morpholines, >99:1 dr | rsc.org |
| Rh(I) / (S,S)-f-spiroPhos | Asymmetric Hydrogenation | α,β-unsaturated nitriles | Chiral lactams, up to 99.7% ee | rsc.org |
| Pd₂(dba)₃ / PCyp₃ | Cross-Coupling | Alkyl/aryl zinc halides | Functionalized heterocycles | - |
| Rh₂(esp)₂ | Carbenoid Reaction | Azirines, Diazocarbonyls | Dihydropyridines | princeton.edu |
Biocatalysis offers a green and highly selective alternative for key synthetic steps, particularly in the formation of chiral amides and lactams. nih.govnih.gov Enzymes such as lipases and proteases can operate under mild conditions, minimizing the risk of racemization and other side reactions. researchgate.net
In the context of synthesizing this compound, a biocatalyst could be employed for the crucial intramolecular lactamization step. A linear ester precursor, such as N-(2-hydroxyethyl)-L-isoleucine methyl ester, could serve as a substrate for an enzyme like Candida antarctica lipase (B570770) B (CAL-B). The enzyme would catalyze the intramolecular aminolysis, selectively forming the six-membered lactam ring with high efficiency and without compromising the existing stereocenters. This approach is well-established for the synthesis of various lactams and offers high yields and excellent purity. researchgate.net
Table 3: Enzymes Used in Biocatalytic Lactam and Amide Synthesis
| Enzyme | Enzyme Type | Reaction | Substrate Example | Outcome | Ref |
|---|---|---|---|---|---|
| Engineered Myoglobin | Hemoprotein | Intramolecular C-H Amidation | Dioxazolone reagents | γ- and δ-lactams, high ee | researchgate.net |
| Candida antarctica Lipase B | Lipase | Intramolecular Aminolysis | ω-amino esters | Lactams | researchgate.net |
| MsrA / MsrB | Reductase | Kinetic Resolution | Racemic sulfoxides | Enantiopure sulfoxides, >90% ee | almacgroup.com |
| Various | Hydrolases, Oxidoreductases | Various | Ketones, amino acids | Chiral alcohols, chiral amino acids | nih.gov |
Asymmetric Catalysis in the Construction of this compound
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of active pharmaceutical ingredients and their intermediates is crucial for minimizing environmental impact. u-szeged.hu For the synthesis of this compound, this involves adopting methodologies that reduce waste, eliminate hazardous solvents, improve energy efficiency, and utilize renewable resources. nih.govrsc.org
Solvent-free synthesis and mechanochemistry represent a significant advancement in green chemistry by drastically reducing or eliminating the need for volatile organic solvents. cmu.educhemistryviews.org Mechanochemical methods, such as ball milling, use mechanical energy to initiate reactions between solid-state reactants. rsc.orgnih.gov This technique has been successfully applied to a wide range of organic transformations, including condensation and addition reactions. rsc.org
For the synthesis of this compound, a potential solvent-free approach would involve milling the precursor amino alcohol with a suitable acylating agent, possibly with a solid-supported catalyst. This approach not only reduces solvent waste but can also lead to shorter reaction times and different product selectivities compared to solution-phase reactions. chemistryviews.org
Table 2: Advantages of Mechanochemical Synthesis
| Feature | Description | Relevance to Morpholinone Synthesis |
|---|---|---|
| Reduced Solvent Use | Eliminates the need for bulk reaction solvents, reducing pollution and disposal costs. nih.gov | Significantly improves the environmental footprint of the synthesis. |
| Enhanced Reaction Rates | High energy input from mechanical force can accelerate reaction kinetics. | Potentially shorter manufacturing times compared to conventional heating. |
| Access to Novel Reactivity | Can enable transformations that are difficult or impossible in solution. nih.gov | May provide a more efficient pathway to the desired diastereomer. |
| Process Simplicity | Simplifies reaction setup and product workup, often involving simple filtration. cmu.edu | Lowers operational costs and complexity in an industrial setting. |
Alternative energy sources like microwave irradiation and ultrasound are key tools in green chemistry for accelerating chemical reactions. nih.govconicet.gov.ar
Microwave-assisted synthesis utilizes microwave energy to heat reactions directly and efficiently through dielectric heating. This often results in dramatic reductions in reaction times, from hours to minutes, and can improve reaction yields and reduce the formation of byproducts. nih.gov The synthesis of heterocyclic compounds, including morpholine (B109124) derivatives, has been shown to be highly amenable to microwave conditions. nih.gov
Sustainable Catalysis: The use of catalysts is a fundamental principle of green chemistry. Ideal catalysts are non-toxic, derived from earth-abundant materials, and highly efficient and recyclable. For morpholinone synthesis, organocatalysis and catalysis by earth-abundant metals are attractive sustainable options. mdpi.com Organocatalysts, being metal-free, avoid issues of heavy metal contamination in the final product. acs.orgnih.gov Furthermore, developing catalytic systems that use molecular oxygen as the terminal oxidant, such as the copper(I) chloride system used for functionalizing morpholin-2-ones, represents a highly sustainable approach. mdpi.com
Renewable Feedstocks: A core tenet of green chemistry is the use of renewable rather than depleting feedstocks. u-szeged.hursc.org Biomass, including carbohydrates, amino acids, and plant oils, serves as a rich source of functionalized molecules for chemical synthesis. researchgate.net The chiral sec-butyl group in this compound can be sourced directly from the renewable amino acid L-isoleucine. The morpholinone backbone itself can be conceptually derived from precursors like diethanolamine, which can be produced from bio-based ethylene (B1197577). nih.gov Designing a synthetic route that starts from these renewable building blocks would significantly enhance the sustainability profile of the final molecule.
Purification and Isolation Methodologies for Enantiopure this compound
Achieving the high level of purity required for pharmaceutical applications, particularly for a chiral molecule with two stereocenters, demands robust purification and isolation methods. After synthesis, the crude product is likely a mixture containing the desired (5S, 1'S) diastereomer, other diastereomers, unreacted starting materials, and reaction byproducts.
The primary method for purification is chromatography .
Flash Column Chromatography: This is a standard technique for initial purification to remove major impurities. Silica gel is a common stationary phase, with a solvent system like ethyl acetate/petroleum ether used for elution. researchgate.net
Automated Flash Chromatography: This provides more efficient and reproducible separations compared to manual methods. nih.gov
To isolate the enantiopure this compound and separate it from other diastereomers, more specialized techniques are required:
Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is the most powerful method for separating stereoisomers. Using a chiral stationary phase (CSP), it is possible to resolve and isolate each stereoisomer with very high purity. Although costly to scale up, it is often the method of choice for obtaining highly pure enantiomers for initial studies.
Diastereomeric Salt Resolution: If the synthetic route produces a racemic mixture at one center, it can be reacted with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. Afterward, the resolving agent is cleaved to yield the desired enantiomer.
Crystallization: If the desired diastereomer is a crystalline solid and has significantly different solubility from the other isomers and impurities, direct crystallization or recrystallization can be a highly effective and scalable method for purification.
The final isolated product's purity and stereochemical integrity must be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and analytical chiral HPLC.
Stereochemical Investigations and Chiral Properties of 5s 5 1s Methylpropyl Morpholin 3 One
Determination of Absolute Configuration of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms. wikipedia.org For this compound, there are two stereocenters, at the C5 position of the morpholinone ring and the C1' position of the methylpropyl (sec-butyl) side chain. The designation (5S, 1'S) is determined using a combination of powerful analytical techniques.
X-ray Crystallography for Absolute Configuration Elucidation
X-ray crystallography is considered the definitive method for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. nih.gov This technique involves diffracting X-rays through a crystal lattice. The resulting diffraction pattern allows for the calculation of electron density maps, which reveal the precise spatial coordinates of each atom.
For an enantiomerically pure chiral molecule, the crystallization occurs in one of the 65 chiral Sohncke space groups. wikipedia.org The key to determining the absolute configuration lies in the analysis of anomalous dispersion effects, which allows for the unambiguous assignment of the R/S configuration at each chiral center. nih.gov Refinement of the Flack parameter, which should ideally refine to a value near zero for the correct enantiomer, confirms the assignment. nih.gov
While specific crystallographic data for this compound is not publicly available, a typical analysis would yield the data presented in the illustrative table below.
Table 1: Illustrative Crystal Data and Structure Refinement Parameters
| Parameter | Example Value |
| Empirical formula | C₈H₁₅NO₂ chemicalbook.com |
| Formula weight | 157.21 g/mol chemicalbook.com |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 6.5 Å, b = 10.8 Å, c = 19.8 Å |
| Volume | 1390 ų |
| Z (molecules/unit cell) | 4 |
| Flack parameter | 0.0 (2) |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. mdpi.com These techniques are crucial for determining absolute configuration, especially when single crystals for X-ray analysis cannot be grown. spark904.nl
Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength.
Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light in the UV-Vis region.
Vibrational Circular Dichroism (VCD): Measures the differential absorption of polarized light in the infrared region, corresponding to molecular vibrations. spark904.nl
The absolute configuration is assigned by comparing the experimentally obtained spectrum (e.g., VCD spectrum) with a theoretically calculated spectrum for a known configuration (e.g., the (5S, 1'S) configuration). researchgate.net A high degree of similarity between the experimental and calculated spectra confirms the assignment. spark904.nl The VCD spectra of two enantiomers are mirror images, being equal in magnitude but opposite in sign. spark904.nl
Advanced NMR Techniques for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for structure elucidation. nih.gov While standard NMR cannot distinguish between enantiomers, advanced methods can be used to assign absolute or relative stereochemistry. nih.gov
Chiral Derivatizing Agents (CDAs): The molecule of interest is reacted with a chiral agent, such as Mosher's acid, to form diastereomers. researchgate.net These diastereomers have distinct NMR spectra, and analysis of the chemical shift differences can be used to deduce the absolute configuration of the original molecule.
Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the analyte, leading to observable differences in the NMR spectrum of the enantiomers.
Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY can establish the relative stereochemistry of atoms within a molecule by detecting through-space proximity. mdpi.com For this compound, NOE correlations would help define the spatial relationship between the methylpropyl group and the protons on the morpholinone ring.
Conformational Analysis of the Morpholinone Ring in this compound
The six-membered morpholinone ring is not planar and can adopt several conformations, such as a chair, boat, or twist-boat. The presence of the sp²-hybridized carbonyl carbon and the bulky methylpropyl substituent at C5 influences the ring's preferred geometry.
The conformational equilibrium is typically investigated using a combination of NMR spectroscopy and computational modeling. researchgate.net In NMR, the magnitude of the coupling constants (J-values) between adjacent protons provides information about the dihedral angles between them, which is characteristic of a specific ring conformation. NOESY experiments can further reveal through-space interactions that support a particular conformation, such as a chair form where the C5 substituent occupies an equatorial position to minimize steric strain. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to calculate the relative energies of different possible conformations, predicting the most stable state. researchgate.net
Assessment of Enantiomeric and Diastereomeric Purity of this compound
Ensuring the stereochemical purity of a single isomer like this compound is critical in many applications. The primary method for this assessment is chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common technique. The sample is passed through a column containing a chiral stationary phase (CSP). The different stereoisomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. This method can determine both enantiomeric excess (ee) and diastereomeric excess (de).
Chiral Gas Chromatography (GC): Similar in principle to HPLC, this method is used for volatile compounds.
NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the signals of enantiomers or diastereomers, allowing for their quantification directly from the NMR spectrum. nih.gov
Table 2: Illustrative Data for Purity Assessment by Chiral HPLC
| Stereoisomer | Retention Time (min) | Area (%) | Purity Metric |
| (5S, 1'S) | 12.5 | 99.8 | >99% de |
| (5R, 1'S) | 14.2 | 0.1 | >99% ee |
| (5R, 1'R) | 16.8 | <0.05 | |
| (5S, 1'R) | 18.1 | 0.1 |
Stereochemical Stability and Epimerization Studies of this compound
Stereochemical stability refers to the resistance of a chiral center to inversion (epimerization). In this compound, the stereocenter at C5 is potentially susceptible to epimerization because it is alpha to the carbonyl group of the lactam functionality. Under certain conditions (e.g., exposure to acid or base), the proton at C5 could be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, potentially leading to a mixture of the (5S) and (5R) diastereomers, thereby reducing the diastereomeric purity.
Studies to assess this stability would involve subjecting the pure compound to a range of pH, temperature, and solvent conditions over time. The stereochemical integrity would be monitored at various time points using a validated chiral chromatography method to quantify the formation of the epimeric product, (5R)-5-[(1S)-Methylpropyl]-morpholin-3-one. The results of such studies are crucial for defining appropriate storage and handling conditions.
Reactivity and Mechanistic Studies of 5s 5 1s Methylpropyl Morpholin 3 One
General Reactivity Patterns of the (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one Scaffold
The reactivity of the this compound scaffold is dictated by the interplay of its constituent functional groups: a secondary amine incorporated into a lactam (a cyclic amide), an ether linkage, and a chiral sec-butyl group. The morpholin-3-one (B89469) core is the primary site of chemical transformations. The amide bond within the ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to ring opening. The carbonyl group itself can undergo nucleophilic attack, and the adjacent methylene (B1212753) group can be a site for enolate formation, enabling a range of alpha-functionalization reactions. The nitrogen atom of the amide, while generally less nucleophilic than a free amine due to resonance with the carbonyl group, can still participate in reactions such as N-alkylation or N-acylation under appropriate conditions. The ether linkage is comparatively stable but can be cleaved under harsh acidic conditions. The stereocenters at the C5 position and on the sec-butyl substituent are crucial, as they can direct the stereochemical outcome of reactions.
Ring-Opening and Ring-Closing Reactions Involving the Morpholinone Moiety
Ring-opening reactions are a significant aspect of morpholinone chemistry, particularly in the context of polymerization. While studies on the specific monomer this compound are not extensively detailed, research on structurally related morpholine-2,5-diones provides critical insights. The ring-opening polymerization (ROP) of alkyl-substituted morpholine-2,5-diones, which also contain ester and amide linkages, is a well-documented process. researchgate.net These reactions are often catalyzed by organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or metal compounds. researchgate.netnih.gov For instance, the ROP of morpholine-2,5-diones derived from amino acids such as valine and isoleucine can be controlled to produce well-defined poly(ester-amide)s. researchgate.net
Conversely, ring-closing reactions are fundamental to the synthesis of the morpholinone core itself. Such cyclizations typically involve the formation of the amide bond from a suitable linear precursor, such as an N-substituted amino ether acid or ester. More complex reaction cascades involving ring-closure and subsequent ring-opening steps have been observed in related aza-polycyclic systems, often promoted by superacids, which proceed through reactive dicationic intermediates. nih.gov
The following table summarizes findings from related morpholinone systems, illustrating the principles of ring-opening reactions.
| Monomer Type | Catalyst/Conditions | Reaction Type | Product |
| Alkyl-substituted morpholine-2,5-diones | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Organocatalytic Ring-Opening Polymerization (ROP) | Poly(ester-amide)s researchgate.net |
| (3S,6S)-3-Isopropyl-6-methyl-morpholine-2,5-dione | Sn(II) octanoate | Ring-Opening Polymerization (ROP) | Low molecular weight oligomers nih.gov |
| Morpholine-2,5-diones | R2SnX2 compounds (e.g., R=Ph, X=OPr(i)) | Ring-Opening with Termination | Kinetically-inert organotin complexes nih.gov |
Functional Group Transformations and Derivatization at Peripheral Sites of this compound
Beyond reactions that disrupt the morpholinone ring, the scaffold of this compound allows for various functional group transformations at its peripheral sites. These modifications can be used to synthesize derivatives with altered properties. The primary sites for such derivatization are the N-H group of the lactam and the sec-butyl side chain.
Studies on the in vitro metabolism of complex molecules containing a morpholinyl moiety provide a model for potential transformations. For example, the metabolism of the cannabinoid receptor agonist WIN55212-2, which features a morpholinyl group, shows transformations such as hydroxylation and dehydrogenation on the polycyclic framework. nih.gov Applying this concept to this compound, the sec-butyl group could be a target for oxidative metabolism or directed chemical oxidation to introduce a hydroxyl group, creating an alcohol derivative. Further oxidation could yield a ketone. The N-H site of the lactam can be deprotonated and subsequently alkylated or acylated to introduce a variety of substituents.
Elucidation of Reaction Mechanisms Involving this compound
Understanding the precise pathways by which reactions of this compound occur requires detailed mechanistic studies. These investigations employ a combination of kinetic analysis, isotopic labeling, and computational modeling to map reaction coordinates and identify key intermediates and transition states.
Kinetic studies are essential for determining the rates of reactions and understanding how factors like temperature, concentration, and catalysts influence them. For a reaction involving the morpholinone, such as its hydrolysis or ring-opening, experiments would measure the change in concentration of the reactant over time under various conditions. mdpi.com From this data, the rate law, rate constants, and activation energy (Ea) can be determined. For example, in studies of esterification reactions, kinetic data is used to develop models (e.g., Langmuir–Hinshelwood–Hougen–Watson) that describe the reaction mechanism, indicating whether it is controlled by surface reactions on a catalyst. mdpi.com
Thermodynamic studies provide information on the energetics of a reaction, determining the relative stability of reactants and products through parameters like enthalpy (ΔH) and entropy (ΔS) of reaction. researchgate.net These values indicate whether a reaction is exothermic or endothermic and whether it leads to an increase or decrease in disorder. For instance, calorimetric measurements can directly determine the reaction enthalpy. nih.gov
The table below illustrates the type of data obtained from such studies, using representative values for a hypothetical reaction.
| Parameter | Symbol | Illustrative Value | Significance |
| Rate Constant | k | 1.5 x 10⁻⁴ s⁻¹ at 353 K | Measures the intrinsic speed of the reaction. |
| Activation Energy | Ea | 62.0 kJ/mol | The minimum energy required to initiate the reaction. mdpi.com |
| Enthalpy of Activation | ΔH‡ | +59.5 kJ/mol | The heat required to reach the transition state. |
| Entropy of Activation | ΔS‡ | -11 cal/(mol·K) | The change in disorder on forming the transition state. nih.gov |
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms. nih.gov In reactions involving this compound, specific atoms can be replaced with their heavy isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). The positions of these labels in the products can then be determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov For example, to confirm the mechanism of lactam hydrolysis, the oxygen atom of the water molecule could be labeled with ¹⁸O. If the ¹⁸O atom is incorporated into the newly formed carboxylic acid group of the ring-opened product, it provides direct evidence for the nucleophilic attack of water on the carbonyl carbon. This approach is invaluable for distinguishing between different possible mechanistic pathways. nih.gov
Transition state analysis focuses on characterizing the highest-energy point along a reaction coordinate—the transition state. While transition states are transient and cannot be isolated, their structure and energy can be investigated using computational chemistry (quantum-chemical calculations). mdpi.com These calculations can model the geometry of the transition state, helping to visualize how bonds are broken and formed. By mapping the entire reaction pathway, from reactants through the transition state to products, chemists can understand the factors that control the reaction's activation barrier. nih.gov For a ring-opening reaction of the morpholinone, computational analysis could reveal the geometry of the nucleophile's approach to the carbonyl carbon and the subsequent conformational changes that lead to the cleavage of the amide bond.
Derivatization and Scaffold Modification of 5s 5 1s Methylpropyl Morpholin 3 One
Synthesis of Structurally Related Analogues and Homologues of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
The synthesis of analogues and homologues of this compound is crucial for exploring the chemical space around this core structure. Various synthetic strategies have been developed to access a wide range of substituted morpholines and morpholin-3-ones. These methods often start from readily available chiral precursors like amino alcohols, allowing for the generation of enantiomerically pure products. nih.gove3s-conferences.org
A prominent example of the synthesis of a structurally related analogue is found in the preparation of intermediates for the anticoagulant drug Rivaroxaban. google.comgoogle.comresearchgate.netjustia.comgoogleapis.com In these syntheses, a key intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one, is prepared. google.comgoogle.com This demonstrates the feasibility of introducing complex substituents, such as a phenyl group bearing an oxazolidinone moiety, onto the nitrogen atom of the morpholin-3-one (B89469) ring. The synthesis often involves the reaction of a substituted aniline (B41778) with a chiral epoxide, followed by cyclization to form the oxazolidinone ring. google.comjustia.com
General strategies for the synthesis of substituted morpholines, which can be adapted for morpholin-3-one analogues, include:
Palladium-catalyzed carboamination: This method allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The key step involves the reaction of an O-allyl ethanolamine (B43304) derivative with an aryl or alkenyl bromide, leading to the formation of the morpholine (B109124) ring as a single stereoisomer. nih.gov
Rhodium-catalyzed intramolecular cyclization: Nitrogen-tethered allenols can be cyclized in the presence of a rhodium catalyst to yield highly substituted morpholines with excellent diastereoselectivity. rsc.org
From 1,2-amino alcohols: A straightforward, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and a base can convert 1,2-amino alcohols into morpholines. organic-chemistry.org This method is notable for its simplicity and the use of inexpensive reagents. organic-chemistry.org
Multi-component reactions: The reaction of N-alkylpiperidinone, indane-1,3-dione, and 2-arylideneindane-1,3-dione, promoted by morpholine, can lead to the formation of complex, fused heterocyclic systems containing a morpholine ring. semanticscholar.org
These methods provide a versatile toolkit for chemists to generate a library of analogues and homologues of this compound, enabling the exploration of a wide range of structural diversity.
Table 1: Synthetic Strategies for Morpholine and Morpholin-3-one Analogues
| Synthetic Strategy | Starting Materials | Key Features | Types of Analogues Produced | References |
| Palladium-catalyzed Carboamination | Enantiopure N-Boc amino alcohols, aryl/alkenyl bromides | Stereospecific, modular | cis-3,5-disubstituted morpholines | nih.gov |
| Rhodium-catalyzed Cyclization | Nitrogen-tethered allenols | High diastereoselectivity, atom-economic | 2,5- and 2,6-disubstituted morpholines | rsc.org |
| From 1,2-Amino Alcohols | 1,2-amino alcohols, ethylene sulfate | Redox-neutral, simple, inexpensive reagents | Substituted morpholines | organic-chemistry.org |
| Rivaroxaban Intermediate Synthesis | 4-(4-aminophenyl)morpholin-3-one, (S)-(+)-N(2,3-epoxypropyl)phthalimide | Multi-step, leads to complex structures | N-phenyl-oxazolidinone substituted morpholin-3-ones | google.comjustia.com |
Regioselective and Stereoselective Introduction of Diverse Functionalities onto the Core Structure
The functionalization of the this compound scaffold with precise control over regioselectivity and stereoselectivity is paramount for the development of targeted therapeutic agents. The existing chiral centers in the molecule can direct the stereochemical outcome of subsequent reactions, and various synthetic methods have been developed to introduce functional groups at specific positions of the morpholine ring.
Asymmetric hydrogenation is a powerful technique for the stereoselective functionalization of morpholines. For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines using a bisphosphine-rhodium catalyst can produce a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). semanticscholar.org This "after cyclization" approach allows for the introduction of chirality at the C2 position of a pre-formed morpholine ring. semanticscholar.org
The synthesis of 2- and 3-substituted morpholine congeners can be achieved through the ring-opening of 2-tosyl-1,2-oxazetidine. acs.org This strategy provides a general route to stereoselectively substituted morpholine derivatives. acs.org Furthermore, iron(III)-catalyzed diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol has been reported. organic-chemistry.org
In the context of the synthesis of Rivaroxaban intermediates, the stereochemistry of the starting materials, such as (S)-(+)-N(2,3-epoxypropyl)phthalimide, dictates the stereochemistry of the resulting oxazolidinone ring, showcasing a highly stereoselective process. google.com
The regioselective synthesis of substituted pyrazoles from the condensation of 1,3-diketones with arylhydrazines highlights the importance of solvent choice in controlling the regioselectivity of heterocycle formation, a principle that can be applied to the synthesis of morpholine derivatives. organic-chemistry.org Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity. organic-chemistry.org
Table 2: Regioselective and Stereoselective Functionalization of the Morpholine Core
| Reaction Type | Reagents/Catalysts | Position of Functionalization | Stereochemical Outcome | References |
| Asymmetric Hydrogenation | Bisphosphine-rhodium catalyst | C2 | High enantioselectivity (up to 99% ee) | semanticscholar.org |
| Iron(III)-catalyzed Cyclization | Iron(III) catalyst | C2, C6 or C3, C5 | High diastereoselectivity | organic-chemistry.org |
| Ring Opening of Oxazetidine | 2-Tosyl-1,2-oxazetidine | C2, C3 | Stereoselective | acs.org |
| Rivaroxaban Intermediate Synthesis | Chiral epoxides | N-substituent with chiral center | High stereoselectivity | google.com |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives at a Molecular Interaction Level
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For morpholine derivatives, SAR studies have revealed key structural features that are important for molecular recognition and interaction with biological targets. e3s-conferences.orgbohrium.comresearchgate.net
While direct SAR studies on this compound are not extensively reported in the public domain, studies on related morpholine-containing compounds provide valuable insights. For instance, in a series of 2-morpholinobenzoic acid derivatives that inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), the 2-morpholino-5-N-benzylamino benzoic acid scaffold was confirmed as the optimal pharmacophore. rsc.org This highlights the importance of the relative positioning of the morpholine ring, the benzoic acid, and the N-benzylamino group for biological activity. rsc.org Furthermore, benzylic N-methylation was found to enhance the biological activity, suggesting that this region of the pharmacophore is crucial for interaction with the target. rsc.org
In another study on morpholino-1H-phenalene derivatives that act as dual inhibitors of Mcl-1 and Bcl-2, a protruding carbonyl group that forms a hydrogen bond with an arginine residue (R263) was found to be more critical for activity than a hydrophobic group occupying a nearby pocket. nih.gov This emphasizes the significance of specific hydrogen bonding interactions for molecular recognition. nih.gov
For morphinan (B1239233) derivatives with an oxabicyclo[3.2.1]octane structure, the stereochemistry of amide substituents was found to be a determining factor for their agonistic activity at the κ-opioid receptor (KOR). nih.gov The 6R-amides were more potent and efficacious KOR agonists than their 6S-isomers, and conformational analyses helped to explain these differences in activity. nih.gov
In the development of a morpholin-3-one derivative for imaging monoacylglycerol lipase (B570770) (MAGL), structural optimization was performed to improve its kinetic profile. core.ac.uk This suggests that subtle changes to the morpholin-3-one scaffold can have a profound impact on its interaction with the biological target and its pharmacokinetic properties. core.ac.uk
The SAR of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone) and its analogues has shown that lipophilic substituents are essential for lipid peroxidation-inhibitory activity. justia.com This indicates that hydrophobic interactions can be a major driving force for the biological activity of certain heterocyclic compounds.
Table 3: Key Structural Features and Their Impact on Biological Activity in Morpholine Derivatives
| Compound Class | Key Structural Feature | Impact on Biological Activity | Molecular Interaction | References |
| 2-Morpholinobenzoic acids | 2-Morpholino-5-N-benzylamino benzoic acid scaffold | Optimal for PC-PLC inhibition | Defines the core pharmacophore | rsc.org |
| 2-Morpholinobenzoic acids | Benzylic N-methylation | Enhanced antiproliferative activity | Likely improves binding affinity or alters conformation | rsc.org |
| Morpholino-1H-phenalenes | Protruding carbonyl group | Essential for Mcl-1/Bcl-2 dual inhibition | Forms a critical hydrogen bond with an arginine residue | nih.gov |
| Morphinan derivatives | Stereochemistry of 6-amide substituent | Determines KOR agonist potency and efficacy | Influences the conformation and fit within the receptor binding site | nih.gov |
Stereodivergent Synthesis and Chiral Scaffolding from this compound
This compound, being a chiral molecule, is an excellent candidate for use as a chiral scaffold in stereodivergent synthesis. Stereodivergent synthesis aims to generate multiple stereoisomers of a product from a single set of starting materials by changing the reagents or catalysts. nih.govrsc.org This approach is highly valuable in drug discovery for accessing a wide range of stereochemically diverse molecules for biological screening.
The use of this compound as a chiral building block ensures that the stereochemical information from its two chiral centers is incorporated into the final product. This is a form of chirality transfer, where the stereochemistry of a complex molecule is controlled by the stereochemistry of its starting material. rsc.org
While specific examples of stereodivergent synthesis starting from this compound are not widely documented, the principles can be illustrated by the synthesis of other complex chiral molecules. For example, the stereodivergent synthesis of chiral tetrahydroquinolines has been achieved through a palladium-catalyzed asymmetric intermolecular [4+2] cycloaddition, where switching the chiral ligand allows for the formation of different stereoisomers. nih.gov Similarly, the stereodivergent synthesis of enantioenriched azepino[3,4,5-cd]-indoles has been accomplished via a cooperative Cu/Ir-catalyzed asymmetric allylic alkylation and intramolecular Friedel–Crafts reaction. rsc.org
In the context of this compound, one could envision modifying the synthetic route to its derivatives by using different chiral catalysts or reagents to influence the formation of new stereocenters. For example, in the synthesis of Rivaroxaban, the use of different chiral catalysts in the steps following the introduction of the morpholin-3-one moiety could potentially lead to different diastereomers of the final product.
The concept of using a chiral scaffold to build molecular diversity is a powerful strategy in modern organic synthesis. whiterose.ac.uk this compound, with its defined stereochemistry and multiple points for functionalization, serves as an excellent starting point for the construction of novel, stereochemically complex molecules with potential therapeutic applications.
Table 4: Strategies for Stereodivergent Synthesis
| Strategy | Key Principle | Example Application | Potential for Morpholin-3-one Derivatives | References |
| Ligand-controlled Asymmetric Catalysis | Switching chiral ligands to control stereoselectivity | Synthesis of chiral tetrahydroquinolines | Using different chiral ligands in metal-catalyzed reactions to functionalize the morpholine ring could lead to different stereoisomers. | nih.gov |
| Cooperative Catalysis | Using multiple catalysts to control different stereocenters | Synthesis of azepino[3,4,5-cd]-indoles | A combination of catalysts could be used to control the stereochemistry of new functional groups added to the morpholin-3-one scaffold. | rsc.org |
| Chirality Transfer | Using a chiral starting material to dictate the stereochemistry of the product | Synthesis of chiral gold(III) complexes using enantiopure BINOL | The inherent chirality of this compound can be used to control the stereochemistry of more complex molecules built upon this scaffold. | rsc.org |
Advanced Spectroscopic and Analytical Techniques for 5s 5 1s Methylpropyl Morpholin 3 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one in solution. One-dimensional (¹H and ¹³C) NMR provides initial information, but two-dimensional (2D) techniques are indispensable for unambiguous assignment of all proton and carbon signals, especially given the multiple stereocenters. mdpi.com
A combination of 2D NMR experiments is employed to piece together the molecular puzzle of this compound. youtube.com
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu It is crucial for identifying connected proton networks within the molecule. For instance, COSY correlations would trace the pathway from the methine proton of the methylpropyl group to its adjacent methylene (B1212753) and methyl protons. Similarly, it connects the protons within the morpholin-3-one (B89469) ring (H5, H6a, H6b, H2a, H2b).
Heteronuclear Single Quantum Coherence (HSQC): Also known as Heteronuclear Multiple Quantum Correlation (HMQC), this experiment correlates directly attached proton-carbon pairs (¹J-coupling). libretexts.org Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is bonded to, allowing for the direct assignment of carbon atoms that have attached protons. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique maps long-range (typically 2-3 bonds, ²J and ³J) couplings between protons and carbons. libretexts.org It is vital for connecting different spin systems and identifying quaternary carbons (like the C3 carbonyl carbon) that are not visible in HSQC. For example, HMBC correlations would be expected from the H5 proton to the C3 carbonyl carbon and from the H2 protons to the C3 carbonyl carbon, confirming the core structure of the morpholin-3-one ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is paramount for determining the stereochemistry and preferred conformation of the molecule. Key NOESY correlations would be observed between the protons of the (1S)-Methylpropyl substituent and the H5 proton on the morpholine (B109124) ring, helping to define their relative orientation. unifi.it
A summary of expected key 2D NMR correlations for the structural elucidation of this compound is presented below.
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | Key NOESY Correlations (with ¹H) |
| H5 | H6a, H6b, H1' | C5 | C3, C6, C1', C2' | H1', H6a, H6b |
| H6a, H6b | H5, H6b/H6a | C6 | C5, C2 | H5, H2a, H2b |
| H2a, H2b | H2b/H2a | C2 | C3, C6 | H6a, H6b |
| H1' | H5, H2', H4' | C1' | C5, C2', C3', C4' | H5, H2' |
| H2' | H1', H3' | C2' | C1', C3', C4' | H1', H3' |
| H3' | H2' | C3' | C1', C2', C4' | H2' |
| H4' | H1' | C4' | C1', C2' | H1' |
While solution NMR describes the molecule's average conformation, solid-state NMR (ssNMR) provides insight into the specific structure adopted in the crystalline state. acs.org This technique is particularly useful for studying intermolecular interactions, such as hydrogen bonding involving the amide N-H group, and for characterizing polymorphism. For amide-containing compounds, ssNMR can precisely measure N-H bond lengths and angles, providing data that complements X-ray diffraction studies. acs.orgresearchgate.net Advanced ssNMR experiments can determine the relative orientation of different parts of the molecule in the solid lattice, offering a high-resolution picture of its packed structure. nih.gov
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of this compound, allowing for the unambiguous determination of its elemental formula (C₈H₁₅NO₂). miamioh.edu Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are used to study its fragmentation pathways. core.ac.uknih.gov This analysis provides confirmatory structural information.
The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through characteristic pathways for amides and ethers. nih.govlibretexts.org Key fragmentation steps would likely include:
Loss of the methylpropyl (sec-butyl) group: A primary fragmentation pathway would involve the cleavage of the C5-C1' bond, resulting in the loss of a 57 Da neutral fragment (C₄H₉).
Ring-opening fragmentation: Cleavage of the amide bond (C3-N4) or the ether linkage (C6-O1) can lead to various ring-opened fragment ions.
Loss of CO: Decarbonylation of the parent ion or fragment ions is a common pathway for carbonyl-containing compounds.
Table of Expected HRMS Fragments for [C₈H₁₅NO₂ + H]⁺
| m/z (Calculated) | Formula of Fragment | Plausible Origin |
|---|---|---|
| 158.1176 | C₈H₁₆NO₂⁺ | [M+H]⁺ |
| 130.0863 | C₇H₁₂NO⁺ | [M+H - CO]⁺ |
| 101.0808 | C₅H₁₁NO⁺ | [M+H - C₄H₈]⁺ (McLafferty-type rearrangement) |
| 100.0730 | C₅H₈NO⁺ | [M+H - C₄H₉]⁺ (Loss of sec-butyl radical) |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of the molecule's chemical bonds. spectroscopyonline.com These techniques are complementary and provide a detailed fingerprint of the functional groups present. nih.govyoutube.com
FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. For this compound, strong absorption bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C-H stretches of the alkyl groups (2850-3000 cm⁻¹), and a very prominent C=O stretch of the amide group (around 1650-1680 cm⁻¹). nih.gov The C-O-C ether stretch will also be visible (around 1100 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. youtube.com It would provide complementary information, particularly on the C-C backbone of the morpholine ring and the methylpropyl substituent. The symmetry of the molecule or lack thereof influences which bands are strong in IR versus Raman spectra. spectroscopyonline.com
Table of Characteristic Vibrational Frequencies
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Bond(s) Involved |
|---|---|---|---|
| N-H Stretch | Strong, ~3300 | Weak | N-H |
| C-H Stretch (Alkyl) | Strong, 2850-2980 | Strong, 2850-2980 | C-H |
| C=O Stretch (Amide I) | Very Strong, ~1670 | Medium | C=O |
| N-H Bend (Amide II) | Medium, ~1550 | Weak | N-H, C-N |
Hyphenated Techniques for In-Situ Monitoring of this compound Transformations
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for monitoring chemical reactions in real-time. chemijournal.comnih.gov For transformations involving this compound, such as its synthesis or degradation, these methods provide invaluable kinetic and mechanistic data. researchgate.netjetir.org
LC-MS (Liquid Chromatography-Mass Spectrometry): This is one of the most powerful hyphenated techniques. chemijournal.com It can be used to monitor the progress of the synthesis of this compound, simultaneously separating reactants, intermediates, products, and byproducts, while the mass spectrometer provides molecular weight and structural information for each component as it elutes from the column. nih.gov
In-situ FT-IR/Raman: By inserting a fiber-optic probe into the reaction vessel, FT-IR or Raman spectra can be collected in real-time. youtube.com This allows for the continuous tracking of the concentration of species with characteristic vibrational bands. For example, one could monitor the disappearance of a precursor's functional group and the appearance of the characteristic amide C=O stretch of the this compound product to determine reaction kinetics and endpoint.
These in-situ monitoring techniques are crucial for process optimization, ensuring reaction completion, and minimizing the formation of impurities. youtube.com
Computational Chemistry and Theoretical Studies on 5s 5 1s Methylpropyl Morpholin 3 One
Quantum Chemical Calculations for Electronic Structure and Bonding Properties
There are no specific quantum chemical calculations published for (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one.
Such a study, were it to be conducted, would typically employ methods like Density Functional Theory (DFT) to determine the molecule's electronic structure. Key outputs from these calculations would include:
Optimized Molecular Geometry: The precise three-dimensional arrangement of atoms, bond lengths, and bond angles.
Electron Distribution: Analysis of the Mulliken or Natural Bond Orbital (NBO) charges to identify electron-rich and electron-poor regions.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions, which are crucial for predicting chemical reactivity.
A hypothetical data table summarizing results from a DFT study is presented below for illustrative purposes, based on typical values for similar organic molecules.
Table 1: Hypothetical Quantum Chemical Properties (Note: The following data is illustrative and not based on published research for this specific compound.)
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | +1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |
| Dipole Moment | 2.5 D | Measure of molecular polarity |
Molecular Modeling and Conformational Landscape Analysis of this compound
Specific molecular modeling and conformational analysis studies for this compound have not been found in the literature.
Given the flexibility of the morpholinone ring and the rotatable sec-butyl group, this compound can exist in multiple conformations. A thorough conformational analysis would involve:
Systematic or Stochastic Searches: To identify all low-energy conformers.
Energy Minimization: Using molecular mechanics or quantum mechanics to calculate the relative energies of these conformers.
Population Analysis: Determining the Boltzmann distribution of conformers at a given temperature to identify the most populated shapes.
The presence of two stereocenters, (5S) and (1S), dictates a specific relative and absolute stereochemistry, which significantly influences the preferred conformations.
Prediction of Spectroscopic Properties Using Computational Methods
No computational predictions of the spectroscopic properties for this compound are available in published literature.
Computational methods, particularly DFT, are frequently used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. For this molecule, such a study would calculate:
NMR Spectra: Prediction of ¹H and ¹³C chemical shifts and coupling constants. These calculated values are often compared with experimental data for structure verification.
IR Spectra: Calculation of vibrational frequencies and their intensities to predict the positions of characteristic peaks, such as the C=O stretch of the lactam and C-O-C stretches of the morpholine (B109124) ring.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) could be used to predict electronic transitions and the corresponding absorption wavelengths.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data (Note: This table is for illustrative purposes only.)
| Spectroscopic Data | Hypothetical Predicted Value | Typical Experimental Range |
|---|---|---|
| ¹³C NMR (C=O) | 172 ppm | 165-175 ppm |
| ¹H NMR (CH-N) | 3.5 ppm | 3.0-4.0 ppm |
| IR (C=O stretch) | 1680 cm⁻¹ | 1650-1690 cm⁻¹ |
Computational Studies on Reaction Mechanisms and Transition States Involving this compound
There is no published research on the computational investigation of reaction mechanisms involving this compound.
This compound serves as a chiral building block in synthesis. Computational studies could provide deep insights into reactions where it is a reactant or product. Such investigations would focus on:
Mapping Reaction Pathways: Identifying the sequence of elementary steps.
Locating Transition States: Calculating the geometry and energy of the highest-energy point along the reaction coordinate.
Calculating Activation Energies: The energy difference between reactants and the transition state, which determines the reaction rate. These studies are crucial for understanding stereoselectivity in asymmetric synthesis.
Molecular Dynamics and Docking Simulations for Interaction with Biological Targets (Mechanistic Insights)
No molecular dynamics or docking simulations specifically featuring this compound have been published.
As a chiral molecule, it could potentially interact stereoselectively with biological targets like enzymes or receptors.
Molecular Docking: This technique would predict the preferred binding orientation and affinity of the molecule within the active site of a protein. This could be used to screen for potential biological activity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be run to assess the stability of the predicted protein-ligand complex over time, providing insights into the dynamic nature of the interaction.
These simulations would be essential for any drug discovery effort based on a morpholinone scaffold, helping to understand the structural basis of molecular recognition.
Applications and Broader Significance of 5s 5 1s Methylpropyl Morpholin 3 One in Chemical Research
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one as a Chiral Auxiliary in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to guide the stereochemical outcome of a reaction. nih.gov They function by covalently attaching to an achiral substrate, inducing facial selectivity in reactions at a prochiral center, and are subsequently cleaved to yield an enantiomerically enriched product while allowing for the recovery of the auxiliary. mdpi.com The effectiveness of an auxiliary is determined by its ability to exert strong stereocontrol, its ease of attachment and removal, and its propensity to facilitate purification, often through crystallization.
While the structural characteristics of this compound make it a theoretical candidate for use as a chiral auxiliary, a review of available scientific literature and chemical databases does not yield specific, documented examples or detailed research findings of its application in this capacity. Diastereoselective reactions, such as alkylations or additions where this specific morpholinone derivative directs the formation of new stereocenters, are not prominently reported. nih.govresearchgate.net
Utilization of this compound as a Stereodefined Building Block
A stereodefined building block is an enantiomerically pure molecule used as a starting material or an intermediate in the synthesis of more complex structures, such as natural products or active pharmaceutical ingredients (APIs). nih.gov The use of such building blocks is a cornerstone of modern organic synthesis, allowing for the efficient construction of chiral molecules by incorporating pre-existing stereocenters. nih.gov The morpholine (B109124) ring system itself is a valuable heterocyclic motif found in numerous biologically active compounds. banglajol.info
This compound is commercially available and classified as a chiral building block. scbt.comsigmaaldrich.com However, specific examples of its incorporation into the total synthesis of complex molecules or its use as a key intermediate in the preparation of pharmaceutical agents are not detailed in accessible research literature. Its synthesis from L-isoleucine suggests its role as a carrier of this specific chiral information into a larger molecular framework, but published synthetic routes employing it for this purpose are not readily found.
Role of this compound in Chiral Ligand Design for Catalysis
In asymmetric catalysis, chiral ligands coordinate to a metal center to create a chiral environment that enables the stereoselective transformation of a substrate into one of two enantiomers. nih.govmdpi.com The design of effective chiral ligands is critical, with structural rigidity, steric bulk, and electronic properties all playing a crucial role in determining the efficiency and enantioselectivity of the catalyst. polyu.edu.hkscilit.com
The nitrogen and oxygen atoms within the this compound scaffold offer potential coordination sites for metal ions. Modifications of the morpholine structure, such as N-alkylation or functionalization at other positions, could theoretically yield novel chiral ligands. researchgate.netnih.gov Despite this potential, there is a lack of published studies detailing the synthesis of chiral ligands derived from this compound or the application of such ligands in any form of asymmetric catalysis. rsc.org
Exploration of this compound in Materials Science (e.g., chiral polymers, smart materials)
Chiral molecules are increasingly being explored in materials science for the development of advanced materials with unique optical, electronic, or responsive properties. Chiral polymers, for instance, can self-assemble into helical superstructures, leading to materials with chiroptical activity that can be used in enantioselective separation, sensing, or photonics. nih.gov Smart materials are designed to respond to external stimuli, and incorporating chirality can add a layer of specificity to this response.
The synthesis of chiral polymers often involves the polymerization of enantiomerically pure monomers. nih.gov While this compound could potentially be functionalized to act as such a monomer, there is no evidence in the scientific literature of its use in the synthesis of chiral polymers, smart materials, or other advanced materials. researchgate.net
Investigation of Molecular-Level Interactions with Biological Macromolecules and Enzymes (Beyond Clinical Applications)
Understanding the non-covalent interactions between small molecules and biological macromolecules like proteins and enzymes is fundamental to biochemistry and drug discovery. nih.gov Techniques such as molecular docking, X-ray crystallography, and various biochemical assays are used to probe these interactions, revealing information about binding affinity, selectivity, and the conformational changes induced upon binding. researchgate.net
The morpholinone core is present in some biologically active compounds, suggesting the scaffold can participate in interactions with biological targets. banglajol.info However, for this compound specifically, there are no available molecular docking studies, enzymatic assays, or other biophysical investigations that characterize its interactions with enzymes or other biological macromolecules in a non-clinical context. nih.gov Research into its potential as a fragment or lead compound in a biological context has not been published.
Future Research Directions and Emerging Paradigms for 5s 5 1s Methylpropyl Morpholin 3 One
Development of Next-Generation Asymmetric Synthetic Methodologies
The precise three-dimensional structure of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one, with its two stereocenters, necessitates advanced asymmetric synthesis techniques to ensure stereochemical fidelity, which is paramount for biological activity. While classical methods exist, future research will likely focus on more efficient, selective, and sustainable next-generation methodologies.
Key emerging strategies include:
Catalytic Enantioselective Synthesis : The development of catalytic enantioselective methods for constructing chiral morpholinones is a significant area of interest. acs.org One promising approach involves the use of chiral Brønsted acids, such as chiral phosphoric acid, to catalyze the reaction between glyoxals and amino alcohols. acs.orgresearchgate.net This process can proceed through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, representing an asymmetric aza-benzilic ester rearrangement to furnish enantioenriched C3-substituted morpholinones. acs.orgresearchgate.net Adapting such a strategy could provide a highly efficient route to chiral morpholinones with specific substitutions.
Transition-Metal-Catalyzed Asymmetric Hydrogenation : Asymmetric hydrogenation is a powerful, atom-economical method for creating chiral molecules. nih.gov For morpholine (B109124) synthesis, this has been successfully applied to dehydromorpholines using specialized catalysts, such as bisphosphine-rhodium complexes with large bite angles, to achieve excellent enantioselectivities (up to 99% ee). nih.govrsc.org Developing a suitable unsaturated precursor to this compound would allow for the application of this highly efficient methodology.
Polymer-Supported Stereoselective Synthesis : Solid-phase synthesis offers advantages in purification and process scalability. A reported methodology for the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives uses immobilized amino acids as starting materials. nih.gov After sequential N-alkylation and N-acylation on the solid support, cleavage from the resin yields the desired morpholine structures stereoselectively. nih.gov This approach could be tailored for the synthesis of this compound, facilitating library generation for structure-activity relationship (SAR) studies.
These advanced methods promise to supplant traditional, often less efficient, synthetic routes, providing more direct and cost-effective access to stereochemically pure this compound and its derivatives for further study. youtube.com
Integrated Experimental and Theoretical Approaches for Mechanistic Discovery
To fully exploit and optimize the potential of this compound, a deep understanding of its molecular interactions and mechanisms of action is crucial. The modern paradigm for achieving this involves a synergistic integration of experimental techniques and computational modeling. nih.gov This dual approach allows researchers to visualize and analyze complex biological interactions at an atomic level, accelerating the drug design and discovery process. mdpi.combhsai.org
Experimental Techniques for Probing Interactions:
High-Resolution Structural Biology : Methods like X-ray crystallography and cryo-electron microscopy can determine the three-dimensional structure of the compound bound to its biological target (e.g., an enzyme or receptor). This provides direct evidence of the binding mode and key intermolecular interactions. nih.gov
Biophysical Assays : Techniques such as Surface Plasmon Resonance (SPR) and native Mass Spectrometry (MS) can quantify the thermodynamics and kinetics of binding events. acs.orgnih.gov Native MS, in particular, allows for the direct observation of non-covalent protein-ligand complexes, confirming stoichiometry and binding affinity. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to map the binding site on a protein and provide insights into the conformational dynamics of both the ligand and the target upon complex formation.
Theoretical and Computational Complements:
Molecular Docking : This computational method predicts the preferred orientation of a ligand when bound to a target protein, helping to rationalize observed biological activity and guide the design of new analogues. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations : MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the binding process. mdpi.com These simulations can validate the stability of docked poses, reveal the influence of solvent, and identify conformational changes within the protein-ligand complex that are critical for its function. nih.gov
Quantum Mechanics (QM) Calculations : QM methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms and transition states with high accuracy, which is essential for understanding enzyme inhibition or the formation of covalent adducts.
By combining experimental data with computational predictions, researchers can build robust models that explain how this compound interacts with biological targets, elucidate its mechanism of action, and rationally design optimized derivatives. nih.govnih.gov
Advanced Computational Tools for Predictive Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the predictive design and optimization of small molecules in a time- and cost-effective manner. mdpi.com For a scaffold like this compound, these tools can be leveraged to explore vast chemical space, predict key properties, and prioritize synthetic targets.
Below is a table summarizing key computational tools and their applications in the context of designing and optimizing analogues of this compound.
| Tool/Methodology | Purpose & Application | Relevant Findings/Context |
| Virtual Screening (VS) | To computationally screen large libraries of compounds to identify those most likely to bind to a biological target. mdpi.com | Can be structure-based (using the 3D structure of the target) or ligand-based (using the structure of known active molecules). mdpi.com This is a primary method for hit identification. |
| Quantitative Structure-Activity Relationship (QSAR) | To develop mathematical models that correlate the chemical structure of compounds with their biological activity or other properties. | QSAR models can be used to predict the activity of unsynthesized compounds, helping to prioritize which derivatives to synthesize. nih.gov Models have been successfully developed for XIAP-BIR3 inhibitors. researchgate.net |
| Molecular Docking | To predict the binding orientation and affinity of a small molecule within the active site of a target protein. vajdalab.org | Docking studies on morpholine derivatives have helped elucidate binding modes with targets like Bcl-2 proteins and mTOR, guiding further optimization. mdpi.comnih.gov |
| Molecular Dynamics (MD) Simulations | To simulate the time-dependent behavior of a molecular system, assessing the stability and dynamics of protein-ligand complexes. mdpi.com | MD simulations have been used to confirm the stability of binding poses for morpholine-containing mTOR inhibitors over simulation times of 100 nanoseconds. mdpi.com |
| Free Energy Calculations (e.g., MM-PBSA, FEP) | To compute the binding free energy of a ligand to a protein, providing a more accurate estimate of binding affinity than simple docking scores. | Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are widely used to rank the binding affinities of potential inhibitors with reasonable accuracy. nih.gov |
These computational methods allow for the rational, in silico evolution of this compound from a starting scaffold into a highly optimized lead compound with enhanced potency, selectivity, and desirable pharmacokinetic properties. nih.gov
Exploration of Novel Applications in Chemical Biology and Advanced Materials
The future utility of this compound is not limited to a single application but extends into diverse areas of chemical biology and advanced materials science, driven by the versatile nature of the morpholine core. nih.gove3s-conferences.org
Applications in Chemical Biology: The morpholine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous drugs and bioactive molecules. nih.gov
Inhibition of Protein-Protein Interactions (PPIs) : A particularly promising area is the development of small molecules that inhibit PPIs, which are central to many disease processes. nih.gov The X-linked inhibitor of apoptosis protein (XIAP) is a key cancer target that functions by inhibiting caspases via its BIR domains. nih.gov Small molecules that bind to the BIR3 domain of XIAP can restore apoptosis in cancer cells. nih.gov The morpholine scaffold could serve as a core element in the design of novel, non-peptidic XIAP-BIR3 antagonists. researchgate.net
Enzyme Inhibition : Morpholine derivatives have been successfully developed as inhibitors for a range of enzymes. nih.gov Recent studies have shown that morpholine-containing compounds can be potent inhibitors of targets like ubiquitin-specific protease 1 (USP1), which is involved in DNA damage repair, and carbonic anhydrase. nih.govacs.org This suggests that libraries based on this compound could be screened against various enzyme families to discover new therapeutic leads.
Central Nervous System (CNS) Agents : The morpholine ring is known to improve pharmacokinetic properties and can be found in several CNS-active drugs. acs.org Its properties can be leveraged to design novel agents for neurological disorders. acs.orgnih.gov
Applications in Advanced Materials: The chemical stability and structural features of the morpholine ring also make it a candidate for applications in materials science.
Functional Polymers : Morpholinones, particularly N-substituted morpholin-2-ones, can undergo organocatalytic ring-opening polymerization (ROP). acs.org This process generates functionalized poly(aminoesters), a class of biodegradable polymers. acs.org These materials are highly attractive for biomedical applications such as drug delivery systems and tissue engineering scaffolds. acs.org The specific side chain of this compound could impart unique properties to such polymers.
Polymer Additives : Morpholine derivatives are also being explored for their potential as curing agents, stabilizers, and cross-linking agents in the manufacturing of polymers and resins. e3s-conferences.org Their incorporation can lead to advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org
Agrochemicals : Beyond medicine and materials, morpholine derivatives are widely used in the agrochemical industry as fungicides and herbicides, indicating another potential avenue for development. e3s-conferences.orgacs.org
By exploring these diverse applications, the scientific community can unlock new value from the this compound scaffold, driving innovation in both human health and materials technology.
Q & A
Q. What are the key considerations for synthesizing (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one with high stereochemical purity?
The synthesis must address the stereochemical control of both the (5S)- and (1S)-methylpropyl moieties. Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are commonly employed. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess (≥95% purity). For intermediates like the Boc-protected derivative (CAS 160141-21-9), recrystallization in solvents such as ethyl acetate/hexane mixtures can enhance purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Melting Point Analysis : The compound’s melting point (57–59°C) serves as a preliminary purity indicator .
- NMR Spectroscopy : H and C NMR can confirm the stereochemistry and substituent positions. For example, the morpholin-3-one carbonyl resonance typically appears at ~170 ppm in C NMR.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHNO) and matches the theoretical exact mass (257.326 Da) .
Advanced Research Questions
Q. How can researchers resolve contradictions between observed spectral data and computational predictions for this compound?
Discrepancies in NMR chemical shifts or IR stretching frequencies may arise from conformational flexibility or solvent effects. To address this:
- Perform DFT calculations (e.g., B3LYP/6-31G**) to model the compound’s lowest-energy conformation and compare simulated spectra with experimental data.
- Use variable-temperature NMR to assess dynamic behavior (e.g., ring puckering in the morpholinone moiety) .
Q. What strategies optimize the scalability of this compound synthesis while minimizing racemization?
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity and reduce side reactions.
- Catalyst Screening : Palladium-catalyzed coupling or enzymatic methods improve stereoretention.
- Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and detects intermediates prone to racemization .
Q. How does this compound function as a synthetic intermediate in anticoagulant drug development?
This compound is structurally related to Rivaroxaban intermediates (e.g., 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride, CAS 898543-06-1). It serves as a precursor for introducing pharmacophoric groups (e.g., oxazolidinone rings) that target Factor Xa. Key steps include:
- Aminomethylation : Coupling with protected amines under Mitsunobu conditions.
- Ring Closure : Acid-mediated cyclization to form the morpholinone core .
Methodological Recommendations
- Stereochemical Analysis : Use NOESY NMR to confirm spatial proximity of methylpropyl and morpholinone substituents .
- Purity Assurance : Combine column chromatography (silica gel, ethyl acetate eluent) with recrystallization for intermediates .
- Stability Testing : Store the compound at +5°C under inert atmosphere to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
